molecular formula C17H27N3O2S B1663231 1-(2,4-dimethylphenyl)-4-piperidin-1-ylsulfonylpiperazine CAS No. 692762-00-8

1-(2,4-dimethylphenyl)-4-piperidin-1-ylsulfonylpiperazine

Cat. No.: B1663231
CAS No.: 692762-00-8
M. Wt: 337.5 g/mol
InChI Key: WPBRWZIGDANJAJ-UHFFFAOYSA-N
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Description

ML122 is a compound produced by the bacterium Bacillus velezensis ML122-2, which was isolated from the leaf of Assam tea (Camellia sinensis var. assamica). This compound exhibits broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as molds .

Preparation Methods

The preparation of ML122 involves the cultivation of Bacillus velezensis ML122-2 in a suitable growth medium. The cell-free supernatant of the culture is then collected and subjected to purification processes to isolate the antimicrobial compounds.

Chemical Reactions Analysis

ML122 undergoes various chemical reactions, including:

    Oxidation: ML122 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert ML122 into reduced forms with different biological activities.

    Substitution: ML122 can undergo substitution reactions where functional groups are replaced by other groups, altering its chemical properties.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ML122 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ML122 involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and cell lysis. ML122 targets specific molecular pathways in bacteria, inhibiting essential processes such as cell wall synthesis and protein synthesis. This results in the effective killing of bacterial cells .

Comparison with Similar Compounds

ML122 is unique compared to other antimicrobial compounds due to its broad-spectrum activity and its origin from Bacillus velezensis ML122-2. Similar compounds include:

    Surfactin: A lipopeptide with strong antimicrobial properties.

    Plipastatin: Another lipopeptide with antifungal activity.

    Amylocyclicin: A cyclic peptide with antimicrobial activity.

ML122 stands out due to its specific production by Bacillus velezensis ML122-2 and its unique combination of antimicrobial activities .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-4-piperidin-1-ylsulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2S/c1-15-6-7-17(16(2)14-15)18-10-12-20(13-11-18)23(21,22)19-8-4-3-5-9-19/h6-7,14H,3-5,8-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBRWZIGDANJAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)N3CCCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001332684
Record name 1-(2,4-dimethylphenyl)-4-piperidin-1-ylsulfonylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787221
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

692762-00-8
Record name 1-(2,4-dimethylphenyl)-4-piperidin-1-ylsulfonylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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